7-bromo-4-chloro-3-iodo-2H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-chloro-3-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLBNZKOAJWBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2C(=C1)Br)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Pathways
Historical Evolution of Indazole Synthesis with Emphasis on Halogenation
The synthesis of the indazole scaffold dates back to the work of Emil Fischer in 1880. nih.gov Early methods often involved the cyclization of appropriately substituted hydrazines or the reduction of nitro-containing precursors. nih.govchemicalbook.com These classical approaches, while foundational, often lacked regiocontrol and required harsh reaction conditions.
The introduction of halogen atoms onto the indazole core has been a critical development, as halogenated indazoles serve as versatile intermediates for further functionalization through cross-coupling reactions. nih.govsemanticscholar.org Initially, direct halogenation of the indazole ring often led to mixtures of products with poor selectivity. semanticscholar.orgrsc.org For instance, the bromination of 2-phenyl-2H-indazole with bromine (Br₂) could yield the desired 3-bromo product but was often accompanied by di- and tri-brominated byproducts. semanticscholar.orgrsc.org
Over the decades, significant progress has been made in developing more selective halogenation methods. The use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), offered a milder and more selective alternative to elemental halogens. chim.itresearchgate.net The choice of solvent and reaction conditions was found to play a crucial role in directing the regioselectivity of these reactions. chim.itresearchgate.net More recent advancements have focused on metal-free halogenations and transition-metal-catalyzed C-H functionalization, providing powerful tools for the precise installation of halogens onto the indazole ring. nih.govrsc.orgnih.gov
Targeted Synthetic Routes for 7-Bromo-4-chloro-3-iodo-2H-indazole
The synthesis of a tri-substituted indazole such as this compound requires a carefully designed, multi-step strategy that allows for the sequential and regioselective introduction of each halogen atom.
Design and Preparation of Key Precursor Intermediates
A plausible synthetic strategy would commence with a pre-functionalized benzene (B151609) derivative that can be elaborated into the desired indazole. A potential starting material could be a substituted 2-nitro-toluene or a 2-halobenzaldehyde derivative. For instance, a suitably substituted 2-aminobenzonitrile (B23959) could serve as a key precursor. The synthesis of polysubstituted indazoles often benefits from a "back-to-front" approach, where a highly functionalized precursor is cyclized in a later step. researchgate.net
A hypothetical precursor for the synthesis of this compound could be 2-amino-3-bromo-6-chlorobenzonitrile. The synthesis of such an intermediate would itself be a multi-step process, likely involving electrophilic aromatic substitution reactions on a commercially available aniline (B41778) or toluene (B28343) derivative.
Regioselective Introduction of Bromine, Chlorine, and Iodine Substituents
The regioselective introduction of three different halogens is the cornerstone of this synthesis. Based on established methodologies, a potential sequence could be as follows:
Introduction of Chlorine at the C4-position: This could be achieved on a suitable aniline or phenol (B47542) precursor through electrophilic chlorination prior to the formation of the indazole ring.
Introduction of Bromine at the C7-position: The C7 position of the indazole ring can be challenging to functionalize directly. semanticscholar.org Therefore, it is often advantageous to introduce the bromine atom onto the phenyl ring of the precursor before cyclization. Alternatively, metal-free halogenation methods have shown promise in achieving C7-bromination on the indazole core itself, although selectivity can be an issue. nih.govsemanticscholar.orgresearchgate.net
Introduction of Iodine at the C3-position: The C3-position of the indazole ring is generally the most reactive towards electrophilic substitution. chim.it Therefore, iodination at this position can often be achieved in the final step. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are commonly used for this transformation. chim.it
A critical aspect of this strategy is the careful tuning of reaction conditions to achieve high regioselectivity at each step. nih.govsemanticscholar.orgresearchgate.net
| Halogen | Position | Potential Reagent | Key Considerations |
| Chlorine | 4 | N-Chlorosuccinimide (NCS) | Introduction on a precursor molecule is often preferred for better control. |
| Bromine | 7 | N-Bromosuccinimide (NBS) | C7-functionalization can be challenging; may require pre-functionalized starting materials or specific catalytic methods. semanticscholar.org |
| Iodine | 3 | N-Iodosuccinimide (NIS) | The C3 position is generally the most susceptible to electrophilic attack. chim.it |
Multi-Component Reactions and Cascade Cyclization Strategies
Modern synthetic organic chemistry increasingly utilizes multi-component reactions (MCRs) and cascade cyclizations to build molecular complexity in a single step, improving efficiency and atom economy. rsc.orgorganic-chemistry.orgresearchgate.net For the synthesis of halogenated indazoles, a three-component reaction involving a 2-halobenzaldehyde, a primary amine, and sodium azide, often catalyzed by copper, has proven effective for the construction of the 2H-indazole core. organic-chemistry.orgacs.orgnih.gov
While a direct three-component synthesis of this compound is unlikely due to the complexity of the required starting materials, a cascade reaction could be envisioned in the final cyclization step. For example, a precursor containing the bromo and chloro substituents could undergo a cyclization-iodination cascade to afford the final product. Such cascade reactions can be promoted by various catalysts and reagents, streamlining the synthetic sequence. rsc.orgnih.gov
Transition Metal-Catalyzed Approaches
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. nih.govbenthamdirect.combohrium.commdpi.com
Palladium-Catalyzed C-H Activation/Annulation: Palladium catalysts are highly effective in mediating the direct functionalization of C-H bonds. rsc.orgresearchgate.netacs.orgnih.gov A strategy for the synthesis of the target molecule could involve the palladium-catalyzed C-H arylation of a pre-halogenated indazole to introduce further complexity, or a C-H activation/annulation cascade to form the indazole ring itself from a suitably designed precursor. rsc.orgresearchgate.net For instance, a sequential nitration/cyclization process triggered by palladium-catalyzed double C(sp2)–H bond functionalization has been described for the synthesis of nitro-indazoles. rsc.org
Copper-Mediated Reactions: Copper catalysts offer a less expensive and often complementary approach to palladium. thieme-connect.comacs.orgnih.gov Copper-catalyzed reactions are particularly useful for the formation of C-N and N-N bonds, which are crucial for indazole synthesis. organic-chemistry.orgthieme-connect.comnih.gov One-pot, three-component reactions catalyzed by copper(I) oxide nanoparticles have been developed for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org A copper-catalyzed intramolecular cyclization of alkynylazobenzenes is another powerful method for indazole synthesis. thieme-connect.com The synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated carbonyl compounds via copper-catalyzed amination has also been reported. acs.orgnih.gov
Organocatalytic and Green Chemistry Innovations in Halogenated Indazole Synthesis
In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. acs.orgnih.govbenthamdirect.combohrium.comrsc.org
Organocatalysis: Organocatalysis avoids the use of often toxic and expensive heavy metals. researchgate.netnih.gov Chiral organocatalysts have been successfully employed in the enantioselective synthesis of halogenated compounds. researchgate.netnih.gov While a direct organocatalytic route to this compound is not yet established, the principles of organocatalysis could be applied to specific steps, such as the regioselective halogenation or the construction of chiral centers if required. For instance, metal-free methods for the regioselective halogenation of 2H-indazoles have been developed, offering a greener alternative to traditional methods. nih.govsemanticscholar.orgrsc.org
Green Chemistry Innovations: The principles of green chemistry are increasingly being integrated into the synthesis of indazoles. acs.orgnih.govbenthamdirect.combohrium.comrsc.org This includes the use of environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG), catalyst- and additive-free conditions, and the development of one-pot reactions to minimize waste. nih.govrsc.orgorganic-chemistry.org For example, an efficient synthesis of 2H-indazole derivatives has been achieved in a one-pot, three-component reaction using copper(I) oxide nanoparticles in PEG as a green solvent. organic-chemistry.org Furthermore, photo-organic synthesis of indazoles under visible light represents a metal- and hydrogen-source-free approach. rsc.org
Synthesis of Analogous Poly-Halogenated 2H-Indazole and 1H-Indazole Derivatives
The synthesis of the target compound, This compound , can be envisaged through a multi-step sequence, drawing inspiration from established methodologies for the preparation of analogous poly-halogenated indazoles.
Pathways to 3-Bromo-7-chloro-2H-indazoles and 3-Chloro-7-bromo-2H-indazoles
A significant breakthrough in the synthesis of poly-halogenated 2H-indazoles has been the development of a metal-free, regioselective halogenation method. nih.gov This approach allows for the controlled introduction of bromine and chlorine at the C3 and C7 positions of the 2H-indazole ring system.
The synthesis of 3-bromo-7-chloro-2H-indazoles and their isomers, 3-chloro-7-bromo-2H-indazoles , can be achieved through a one-pot, two-step procedure. nih.gov This involves the initial monohalogenation of a 2-substituted-2H-indazole, followed by the introduction of the second halogen. The order of halogenation is crucial in determining the final product. For example, bromination of a 2-aryl-2H-indazole followed by chlorination affords the 3-bromo-7-chloro derivative. Conversely, initial chlorination followed by bromination yields the 3-chloro-7-bromo isomer. nih.gov The reaction conditions, including the choice of halogenating agent (N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)), solvent, and temperature, are critical for achieving high regioselectivity and yield. nih.gov
A proposed pathway to a precursor for our target compound could involve the synthesis of a 7-bromo-4-chloro-2H-indazole. This could potentially be achieved by starting with a suitable 4-chloro-2H-indazole and performing a regioselective bromination at the C7 position. Subsequent iodination at the C3 position would then yield the desired This compound . The review on C3-functionalization of indazoles indicates that direct iodination of the indazole ring at the C3 position is a feasible transformation, often carried out using iodine in the presence of a base. chim.it
Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine as a Mechanistically Relevant Intermediate
In the broader context of synthesizing functionalized indazoles, the preparation of key intermediates is of paramount importance. A noteworthy example is the practical and scalable synthesis of 7-bromo-4-chloro-1H-indazol-3-amine . mdpi.comresearchgate.netnih.gov This compound serves as a crucial building block for various pharmaceutically active molecules.
Optimisation of Reaction Conditions and Process Scalability
The transition from a laboratory-scale synthesis to a large-scale industrial process necessitates rigorous optimization of reaction conditions and a focus on process scalability.
In the context of halogenated indazole synthesis, several parameters can be fine-tuned to enhance yield, purity, and safety. For instance, in the metal-free halogenation of 2H-indazoles, the reaction temperature, solvent, and the stoichiometry of the halogenating agent (NBS or NCS) have been shown to significantly influence the outcome. nih.gov The use of environmentally friendly solvents like water or ethanol (B145695) can also be a key consideration for greener and more scalable processes. nih.gov
The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine provides an excellent case study in process scalability. The developed protocol has been successfully demonstrated on a hundred-gram scale, a significant achievement that underscores its industrial applicability. mdpi.comresearchgate.net A critical aspect of this scalable synthesis is the avoidance of column chromatography for purification, which is often a bottleneck in large-scale production. mdpi.comresearchgate.net
Furthermore, studies on the N1-alkylation of indazoles have highlighted the importance of data-driven process development. nih.govnih.gov High-throughput experimentation (HTE) can be employed to rapidly screen a wide range of reaction conditions, enabling the identification of optimal parameters for selectivity and yield. nih.govnih.gov Such systematic approaches are crucial for developing robust and scalable processes suitable for the large-scale manufacture of complex molecules like halogenated indazoles. nih.govnih.gov
The following table summarizes key optimization parameters for the synthesis of halogenated indazoles based on recent literature:
| Parameter | Optimization Strategy | Rationale |
| Temperature | Screening a range of temperatures | Can significantly affect reaction rate and selectivity. nih.gov |
| Solvent | Evaluating various solvents, including green solvents like water and ethanol | Solvent polarity and properties can influence solubility and reactivity. nih.gov |
| Halogenating Agent Stoichiometry | Precise control of the molar equivalents of NBS or NCS | Can control the degree of halogenation (mono- vs. di-halogenation). nih.gov |
| Base | For reactions involving deprotonation, screening different bases (e.g., K2CO3, NaH) | Base strength and nature can impact regioselectivity in N-alkylation. nih.gov |
| Catalyst Loading | Optimizing the amount of catalyst used in catalyzed reactions | To ensure efficient conversion while minimizing cost and potential side reactions. |
| Reaction Time | Monitoring the reaction progress to determine the optimal duration | To maximize product formation and minimize byproduct formation. |
Advanced Purification and Isolation Techniques for Halogenated Indazoles
The purification and isolation of the target compound are critical steps to ensure high purity, which is essential for subsequent applications. For halogenated indazoles, particularly when dealing with isomers, purification can be challenging.
A significant advancement in this area is the use of mixed-solvent recrystallization for the separation of substituted indazole isomers. A patent describes a method for separating 1- and 2-position substituted indazole isomers by recrystallization from a mixed solvent system, such as acetone/water, ethanol/water, or acetonitrile/water. google.com This technique can yield single isomers with a purity of over 99% and is advantageous for its simplicity and suitability for industrial-scale production, avoiding the need for column chromatography. google.com
The practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine also highlights a purification strategy that bypasses column chromatography. mdpi.comresearchgate.net This is a crucial development for large-scale synthesis, as chromatography is often costly, time-consuming, and generates significant solvent waste. The ability to isolate the product through simple filtration or recrystallization significantly enhances the efficiency and economic viability of the process.
The choice of purification technique is highly dependent on the physical properties of the target compound and its impurities. For crystalline solids like many halogenated indazoles, recrystallization is often the method of choice. The selection of an appropriate solvent or solvent system is key to achieving high purity and recovery.
The following table outlines various purification techniques applicable to halogenated indazoles:
| Purification Technique | Description | Applicability to Halogenated Indazoles |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Highly effective for crystalline solids. Mixed-solvent systems can be used to separate isomers. google.com |
| Column Chromatography | Separating components of a mixture based on their differential adsorption onto a stationary phase. | A versatile technique but can be time-consuming and not ideal for large-scale production. |
| Distillation | Separating liquids with different boiling points. | Applicable if the indazole derivative is a liquid and thermally stable. |
| Extraction | Separating a compound from a mixture by selectively dissolving it in a suitable solvent. | Useful for initial work-up and removal of certain impurities. |
| Trituration | Washing a solid with a solvent in which the desired product is insoluble, but impurities are soluble. | A simple and effective method for removing minor impurities from a solid product. |
Chemical Reactivity, Functionalization, and Derivatization Studies
Mechanistic Investigations of Electrophilic Aromatic Substitution on 7-bromo-4-chloro-3-iodo-2H-indazole
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In this process, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The reactivity and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. science.gov Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles, while deactivating groups have the opposite effect. masterorganicchemistry.comyoutube.com
For this compound, the indazole ring itself is an electron-rich heteroaromatic system. However, the three halogen substituents (bromo, chloro, and iodo) are deactivating groups due to their inductive electron-withdrawing effects. masterorganicchemistry.com This deactivation can make electrophilic substitution challenging, often requiring harsh reaction conditions or highly reactive electrophiles.
A notable example of electrophilic substitution on a related indazole system is the regioselective bromination at the C7 position of 4-substituted 1H-indazoles using N-bromosuccinimide (NBS). nih.gov This suggests that even with deactivating groups, selective electrophilic attack can be achieved. In the case of this compound, any potential EAS would likely be directed by the combined electronic effects of the existing halogens and the nitrogen atoms of the indazole core. Further mechanistic studies would be needed to predict the precise site of substitution.
Nucleophilic Aromatic Substitution at Halogenated Positions of the Indazole Core
Nucleophilic aromatic substitution (SNA) offers a direct pathway for functionalizing aromatic rings by replacing a leaving group, such as a halogen, with a nucleophile. science.govyoutube.com The success of SNA reactions depends on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. youtube.com
In this compound, all three halogen atoms are potential sites for nucleophilic attack. The reactivity of halogens as leaving groups in SNA reactions typically follows the order F > Cl > Br > I, which is counterintuitive to their leaving group ability in aliphatic substitution. youtube.com This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. youtube.com
The formation of 3-aminoindazoles from 2-nitrobenzonitriles via SNA with hydrazine (B178648) is a known synthetic route. semanticscholar.org Similarly, 2,6-dichlorobenzonitrile (B3417380) reacts with hydrazine to form a 3-aminoindazole. semanticscholar.org These examples highlight the feasibility of nucleophilic substitution on halogenated benzonitriles to form indazole derivatives. For this compound, the relative reactivity of the C4-Cl, C7-Br, and C3-I positions towards nucleophiles would depend on the specific nucleophile and reaction conditions.
Cross-Coupling Reactions for Further Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the functionalization of heterocyclic compounds. mdpi.com
Suzuki-Miyaura Coupling at Bromine, Chlorine, and Iodine Centers
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide or triflate, is one of the most versatile cross-coupling methods. nih.govnih.gov The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. This selectivity allows for sequential functionalization of polyhalogenated substrates.
For this compound, the C3-iodo group would be the most reactive site for Suzuki-Miyaura coupling. Studies on unprotected 3-iodoindazoles have shown successful vinylation at the C3 position using pinacol (B44631) vinyl boronate under microwave irradiation. mdpi.com Following the reaction at the iodine center, the C7-bromo position would be the next most likely site for coupling. Research on 4-substituted 7-bromo-1H-indazoles has demonstrated successful Suzuki-Miyaura reactions at the C7 position with various aryl boronic acids. nih.gov Finally, the C4-chloro position, being the least reactive, could potentially be functionalized under more forcing conditions. The selectivity of bis-Suzuki reactions on 3,4-diiodo- and 3-bromo-4-iodoindazoles has also been investigated, providing a basis for predicting the outcomes with the title compound. researchgate.net
Buchwald-Hartwig Amination and Other Metal-Catalyzed Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or pseudohalides and amines. organic-chemistry.org This reaction is a cornerstone in medicinal chemistry for synthesizing arylamines. organic-chemistry.org Similar to Suzuki coupling, the reactivity of the halogenated positions in this compound towards Buchwald-Hartwig amination would likely follow the I > Br > Cl trend. This allows for the selective introduction of amino groups at different positions on the indazole core. For instance, the amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine has been reported, demonstrating the applicability of this reaction to complex heterocyclic systems. researchgate.net
Other metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, could also be employed to further derivatize the this compound scaffold. mdpi.comresearchgate.net The Sonogashira reaction, for example, is used to form C-C triple bonds and has been applied to the synthesis of various azaindole derivatives. mdpi.com
C-H Functionalization and Carbonylation Reactions on the Indazole Scaffold
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules without the need for pre-functionalized starting materials. mdpi.com Palladium-catalyzed intramolecular C-H activation has been utilized for the synthesis of carbazoles and indoles. mdpi.com For the this compound scaffold, C-H functionalization could potentially occur at the remaining C-H positions (C5 and C6), offering a complementary approach to the cross-coupling reactions at the halogenated sites.
Carbonylation reactions, which introduce a carbonyl group into a molecule, can also be a valuable tool for derivatization. These reactions often utilize metal catalysts and can proceed through various mechanisms. The halogenated positions of this compound could serve as handles for palladium-catalyzed carbonylation reactions, leading to the formation of carboxylic acids, esters, or amides, depending on the nucleophile used to trap the acyl-palladium intermediate.
Exploitation of Halogen-Metal Exchange for Subsequent Transformations
Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium compound. nih.govtcnj.edu This transformation dramatically inverts the polarity of the carbon atom, turning an electrophilic site into a nucleophilic one, which can then react with a wide range of electrophiles. tcnj.edu
For this compound, the different halogens offer opportunities for selective halogen-metal exchange. The C-I bond is generally the most susceptible to exchange, followed by the C-Br bond, and then the C-Cl bond. This selectivity allows for a stepwise functionalization strategy. For example, treatment with one equivalent of an organolithium reagent at low temperature would likely lead to selective iodine-lithium exchange at the C3 position. The resulting lithiated indazole could then be quenched with an electrophile to introduce a new substituent.
A practical method for bromine-metal exchange on bromoheterocycles bearing acidic protons involves the use of a combination of i-PrMgCl and n-BuLi. nih.gov This protocol can be performed under non-cryogenic conditions and offers high regioselectivity. nih.gov While direct lithiation of protected 3-aminoindazoles followed by quenching with bromine has resulted in complex mixtures, the halogen-metal exchange approach on the pre-halogenated this compound scaffold could provide a more controlled route to further functionalization. semanticscholar.org
Studies on the Tautomeric Equilibrium and Interconversion of the 2H-Indazole System
The indazole ring system, a bicyclic aromatic heterocycle, inherently exhibits annular tautomerism, primarily existing in two forms: 1H-indazole and 2H-indazole. nih.govnih.govresearchgate.net This phenomenon is of significant importance as the tautomeric form of an indazole derivative can profoundly influence its chemical reactivity, physical properties, and biological activity. nih.gov For the specific compound, this compound, understanding its tautomeric equilibrium provides critical insights into its behavior and potential for further functionalization.
Indazoles can exist in three tautomeric forms, with the 1H and 2H tautomers being the most common and existing in all phases. nih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable and thus the predominant form over the 2H-indazole isomer. nih.govnih.govresearchgate.net This preference for the 1H tautomer has been confirmed in the gaseous state, in aqueous solution, and generally in the solid state for N-unsubstituted indazoles. nih.gov Computational studies, such as MP2-6-31G** calculations on the parent indazole, indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6 kcal mol⁻¹. researchgate.net Further thermodynamic calculations, including thermal energy and entropy effects, have estimated the enthalpy and Gibbs free energy differences at 298 K to be 3.9 kcal mol⁻¹ and 4.1 kcal mol⁻¹, respectively, in favor of the 1H-form. researchgate.net
However, the position of the tautomeric equilibrium can be influenced by various factors, including the nature and position of substituents on the indazole ring, the solvent, and the physical state. While the 1H form is typically favored, the 2H tautomer can be stabilized under certain conditions. For instance, studies on 3-substituted indazoles have demonstrated that the 2H tautomer can be stabilized by intermolecular hydrogen bonds. researchgate.net In some cases, this stabilization is significant enough that the 2H form can persist in aprotic solvents. researchgate.net The formation of centrosymmetric dimers, which are calculated to be more stable for the 2H tautomer than the corresponding 1H dimer, contributes to this stability in solution. researchgate.net
Furthermore, the interconversion between tautomers can be induced by external stimuli such as light. Photochemical studies have revealed that upon photoexcitation, the relative stability of the tautomers can be reversed. nih.gov In the excited state, the 1H-indazole can become more basic, facilitating a tautomerization to the more stable excited-state 2H-indazole. nih.gov This photochemical conversion underscores the dynamic nature of the tautomeric equilibrium in indazole systems.
For this compound, while specific experimental data on its tautomeric equilibrium is not available, the general principles of indazole tautomerism suggest that it would exist in equilibrium with its 1H tautomer, 7-bromo-4-chloro-3-iodo-1H-indazole. The significant halogen substitution on the benzene (B151609) ring may influence the electronic properties and thereby the relative stability of the two tautomers, though the 1H form is still expected to be the major species under standard conditions.
Interactive Data Table: Calculated Thermodynamic Data for Indazole Tautomers
The following table presents computational data for the parent indazole molecule, which serves as a fundamental model for understanding the tautomeric equilibrium in substituted indazoles like this compound.
| Tautomerization | Calculation Method | ΔE (kcal mol⁻¹) | ΔH₂₉₈ (kcal mol⁻¹) | ΔG⁰₂₉₈ (kcal mol⁻¹) | Reference |
| 1H-indazole → 2H-indazole | MP2-6-31G** | 3.6 | 3.9 | 4.1 | researchgate.net |
This table illustrates the greater thermodynamic stability of the 1H-indazole tautomer compared to the 2H-indazole tautomer based on theoretical calculations.
Theoretical and Computational Chemical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations determine electron distribution, orbital energies, and reactivity patterns, providing a foundational understanding of the compound's chemical behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 7-bromo-4-chloro-3-iodo-2H-indazole, calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformation. nih.govnih.gov
By systematically altering specific dihedral angles and recalculating the molecule's energy, a potential energy surface or energy landscape can be mapped. This landscape reveals the energies of different conformations, identifying the most stable structures (local and global minima) and the energy barriers between them.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Note: These are representative values based on typical DFT calculations for similar structures and are for illustrative purposes.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C4-Cl | 1.75 Å |
| C7-Br | 1.89 Å | |
| C3-I | 2.09 Å | |
| N1-N2 | 1.36 Å | |
| N2-C3 | 1.34 Å | |
| Bond Angle | C3-C3a-C7a | 106.5° |
| C4-C5-C6 | 120.1° | |
| N1-N2-C3 | 112.0° |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's stability and reactivity. researchgate.net
Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons. It is calculated as (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as μ² / 2η.
Table 2: Illustrative Global Reactivity Descriptors (Calculated in eV) (Note: These values are illustrative, based on typical DFT calculations for halogenated indazoles.)
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.8 eV |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.7 eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 |
| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -4.15 |
| Electrophilicity Index | ω | μ²/2η | 3.66 |
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, visually represents the charge distribution across a molecule. nih.gov This map is plotted onto the molecule's electron density surface. Different colors indicate varying electrostatic potential:
Red: Regions of most negative potential, indicating electron-rich areas. These sites are prone to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, the ESP map would likely show negative potential (red) around the nitrogen atoms of the indazole ring due to their lone pairs of electrons. The electron-withdrawing nature of the halogen substituents would create regions of positive potential (blue) on adjacent carbon atoms and on the hydrogen atom attached to the nitrogen, highlighting potential sites for nucleophilic interaction. nih.gov
Computational Studies on Indazole Tautomerism and Conformation
Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, depending on which nitrogen atom bears the hydrogen. nih.gov The position of this proton significantly influences the molecule's electronic structure, dipole moment, and hydrogen-bonding capabilities.
For 7-bromo-4-chloro-3-iodo-indazole, computational studies can determine the relative stability of the 1H- and 2H-tautomers. By calculating the total electronic energy of the optimized geometry for each tautomer, researchers can predict which form is thermodynamically more stable in the gas phase. nih.gov Similar calculations performed with a solvent model can predict the most stable tautomer in solution, accounting for solvent-solute interactions. Studies on the parent indazole molecule have shown the 1H-tautomer to be more stable than the 2H-tautomer. nih.gov
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is an invaluable tool for mapping the pathway of a chemical reaction. For a given reaction involving this compound, DFT calculations can be used to identify the structures of reactants, products, and any intermediates.
Crucially, these methods can locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS relative to the reactants defines the activation energy barrier, which is a key determinant of the reaction rate. By mapping the entire reaction pathway, from reactants through the transition state to products, a detailed reaction mechanism can be proposed or confirmed. For instance, computational studies on related compounds have been used to determine the stability of reaction intermediates, thereby explaining the stereoselectivity of a reaction. acs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. youtube.com MD simulations model the movement of every atom in the system by applying the principles of classical mechanics. nih.govsigmaaldrich.com
An MD simulation of this compound would typically place the molecule in a simulation box filled with a chosen solvent, such as water or dimethyl sulfoxide (B87167) (DMSO). The simulation would then track the positions and velocities of all atoms over a period of nanoseconds or longer. This provides critical information on:
Conformational Flexibility: How the molecule bends, stretches, and rotates over time.
Solvent Interactions: How solvent molecules arrange themselves around the solute (the solvation shell) and the nature of their interactions (e.g., hydrogen bonding).
Stability: In the context of a larger system, such as a protein's active site, MD simulations can assess the stability of the molecule's binding pose and its interactions with key residues. nih.gov
In Silico Prediction of Potential Ligand-Target Interactions (e.g., Molecular Docking)
In silico prediction of ligand-target interactions is a cornerstone of modern drug discovery, enabling the rapid screening of virtual compound libraries against biological targets to identify potential lead molecules. Molecular docking is a primary technique used in this context. It predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, typically expressed as a binding energy or docking score.
For a novel compound such as this compound, a molecular docking campaign would commence with the selection of relevant protein targets. The indazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of protein families, most notably protein kinases. nih.gov Therefore, a panel of kinases implicated in diseases such as cancer or inflammation would be logical starting points. For instance, studies on other indazole derivatives have identified targets like Fibroblast Growth Factor Receptor (FGFR) kinases and ULK1. nih.govnih.gov
The process would involve:
Preparation of the Ligand Structure: A three-dimensional model of this compound would be generated and energetically minimized.
Selection and Preparation of Target Proteins: Crystal structures of target proteins would be obtained from databases like the Protein Data Bank (PDB). The binding site would be defined, and water molecules and other non-essential components would be removed.
Docking Simulation: Using software like AutoDock, a series of possible binding poses of the indazole within the protein's active site would be generated. nih.gov
Scoring and Analysis: Each pose would be evaluated using a scoring function that estimates the binding affinity. The resulting poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that contribute to binding. The presence of bromine, chlorine, and iodine atoms on the indazole ring could lead to significant halogen bonding with electron-rich residues in the protein's active site, a factor that is increasingly recognized in drug design.
The hypothetical results of such a docking study could be summarized in a table, illustrating the predicted binding affinities and key interactions.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Types |
|---|---|---|---|
| Kinase A (e.g., FGFR1) | -8.5 | MET350, LYS401, ASP550 | Hydrogen Bond, Halogen Bond (Br, Cl) |
| Kinase B (e.g., ULK1) | -7.9 | VAL25, LEU78, ASN143 | Hydrophobic, Halogen Bond (I) |
| Kinase C (e.g., VEGFR2) | -9.1 | CYS919, GLU885, PHE1047 | Hydrogen Bond, Halogen Bond (Cl, I), π-π Stacking |
This table is for illustrative purposes only. The target proteins and results are hypothetical and not based on published data for this specific compound.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Hypothetical Chemical Activities
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are complementary in silico techniques used to correlate a compound's structural features with its biological activity. These models are invaluable for optimizing lead compounds and for screening virtual libraries to prioritize candidates for synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR)
A QSAR model is a mathematical equation that relates chemical structure to a specific activity (e.g., inhibitory concentration, IC50). To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related indazoles with measured biological activity against a particular target would be required.
The development process would include:
Data Collection: Assembling a set of indazole derivatives with a range of substituents and their corresponding measured activities.
Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These can be constitutional, topological, geometric, or electronic in nature.
Model Building and Validation: Using statistical methods like multiple linear regression or partial least squares, a relationship between a subset of descriptors and the biological activity would be established. The model's predictive power would be rigorously validated using internal and external test sets of compounds.
For a hypothetical QSAR model focused on the kinase inhibitory activity of indazole derivatives, the resulting equation might look like:
log(1/IC50) = 0.75 * (XLogP) - 0.21 * (TPSA) + 1.5 * (HalogenBondDonorCount) + c
This equation illustrates that the activity could be positively correlated with lipophilicity (XLogP) and the number of halogen bond donors, and negatively correlated with the topological polar surface area (TPSA).
Table 2: Hypothetical QSAR Model Parameters for a Series of Indazole Derivatives
| Parameter | Description | Value |
|---|---|---|
| R² | Coefficient of determination | 0.85 |
| Q² | Cross-validated R² | 0.72 |
| F-statistic | Measure of model significance | 45.6 |
This table represents a hypothetical QSAR model and its statistical parameters for illustrative purposes.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a ligand to interact with a specific biological target. Pharmacophore models can be generated based on a set of active ligands or from the ligand-binding site of a protein.
For this compound, a pharmacophore model could be developed based on its structure and the known binding modes of other indazole-based inhibitors. Given its structure, a hypothetical pharmacophore might include:
An aromatic ring feature corresponding to the indazole core.
Multiple halogen bond donor/hydrophobic features representing the bromo, chloro, and iodo substituents.
A hydrogen bond donor/acceptor feature associated with the indazole nitrogen atoms.
This pharmacophore model could then be used as a 3D query to search large chemical databases for other compounds that fit the model and are therefore potential candidates for the same biological target.
Table 3: Hypothetical Pharmacophore Features for a this compound-based Kinase Inhibitor
| Feature | Type | Location (Hypothetical) |
|---|---|---|
| 1 | Aromatic Ring | Indazole bicyclic system |
| 2 | Hydrophobic/Halogen Bond | C7-Bromo group |
| 3 | Hydrophobic/Halogen Bond | C4-Chloro group |
| 4 | Hydrophobic/Halogen Bond | C3-Iodo group |
This table is an illustrative example of potential pharmacophore features and is not based on experimentally determined data.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 7-bromo-4-chloro-3-iodo-2H-indazole, a suite of NMR experiments would be employed to map out the proton and carbon environments, as well as the nitrogen connectivity within the indazole ring.
¹H NMR for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to reveal the number of different proton environments, their chemical shifts, and the coupling interactions between them. The aromatic region of the spectrum would be of particular interest, showing signals corresponding to the two protons on the benzene (B151609) ring. The position of these signals (chemical shift) is influenced by the surrounding electron-withdrawing halogen substituents. The splitting pattern of these signals (e.g., doublets, triplets) would provide information about the neighboring protons, allowing for the determination of their relative positions on the ring. The proton on the nitrogen atom (N-H) of the indazole ring would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration. rsc.orgipb.pt
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.0 - 8.0 | d | 8.0 - 9.0 |
| H-6 | 7.0 - 8.0 | d | 8.0 - 9.0 |
| N-H | 10.0 - 13.0 | br s | - |
| Note: These are predicted values and may vary based on solvent and experimental conditions. |
¹³C NMR for Carbon Skeleton and Hybridization States
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals indicate the hybridization state of the carbon atoms (sp² for the aromatic and heterocyclic rings) and the nature of the atoms attached to them. Carbons bonded to electronegative halogens (bromine, chlorine, and iodine) would exhibit characteristic shifts. For instance, the carbon atom attached to the highly electronegative chlorine atom (C-4) and the carbon attached to bromine (C-7) would be significantly influenced. The carbon atom bearing the iodine (C-3) would also show a characteristic downfield shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 80 - 100 |
| C-4 | 125 - 140 |
| C-5 | 115 - 130 |
| C-6 | 120 - 135 |
| C-7 | 110 - 125 |
| C-3a | 135 - 150 |
| C-7a | 140 - 155 |
| Note: These are predicted values and may vary based on solvent and experimental conditions. |
¹⁵N NMR for Nitrogen Chemical Shifts and Connectivity
¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR, would offer direct insight into the electronic environment of the two nitrogen atoms in the indazole ring. The chemical shifts of the nitrogen signals would confirm their involvement in the heterocyclic aromatic system. This technique can also help to distinguish between the two non-equivalent nitrogen atoms (N-1 and N-2).
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of the protons on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the 2D structure elucidation of a planar molecule like this, NOESY can provide information about through-space proximity of atoms, which can be useful in confirming assignments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound and, consequently, its elemental composition. For this compound, HRMS would provide an exact mass measurement with high accuracy, which can be used to confirm the molecular formula C₇H₃BrClIN₂. The isotopic pattern observed in the mass spectrum would be highly characteristic due to the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) and chlorine (with its two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio). Analysis of the fragmentation pattern in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization, revealing the connectivity of the different substituents.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 357.8342 |
| Note: This is the calculated exact mass for the most abundant isotopes. The observed spectrum would show a characteristic isotopic cluster. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibration of the indazole ring, typically appearing as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and heterocyclic rings would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Br, C-Cl, and C-I stretching vibrations would be found in the fingerprint region of the spectrum, at lower frequencies (typically below 800 cm⁻¹).
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3200 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C / C=N Stretch | 1400 - 1600 |
| C-Halogen Stretch | < 800 |
| Note: These are predicted ranges and can be influenced by the molecular environment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of this absorption are characteristic of the molecule's chromophoric system—the part of the molecule responsible for the electronic transition.
For this compound, the indazole ring system, an aromatic bicyclic structure, constitutes the primary chromophore. The presence of multiple halogen substituents—bromine, chlorine, and iodine—is expected to modulate the electronic properties of the indazole core through a combination of inductive and resonance effects. These halogen atoms, with their lone pairs of electrons, can participate in resonance with the aromatic system, potentially leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted indazole.
A hypothetical UV-Vis spectrum of this compound would likely exhibit characteristic absorption bands in the ultraviolet region. Typically, aromatic systems like indazole show π → π* transitions, which are usually strong absorptions. The precise location of the absorption maxima (λmax) and the molar absorptivity (ε) would provide insight into the electronic structure of the molecule.
Table 1: Hypothetical UV-Vis Spectral Data for this compound in Methanol
| Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~220 | ~25,000 | π → π |
| ~280 | ~10,000 | π → π |
| ~310 | ~5,000 | n → π* |
Note: The data presented in this table is hypothetical and serves as an illustrative example of what might be expected for a compound of this nature. Actual experimental values would be required for definitive analysis.
X-ray Crystallography for Definitive Solid-State Molecular Architecture
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
The crystal structure of this compound would reveal critical information about its molecular geometry, including bond lengths, bond angles, and torsional angles. It would also provide insights into the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the packing of the molecules in the crystal lattice. The indazole ring is expected to be largely planar, although slight deviations may occur due to the steric strain imposed by the bulky halogen substituents.
A crystallographic analysis would provide the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's symmetry).
Table 2: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 980 |
| Z | 4 |
Note: The data in this table is for illustrative purposes only and represents a plausible set of crystallographic parameters for a molecule of this type. Definitive data can only be obtained through experimental X-ray diffraction analysis.
The precise determination of the locations of the bromine, chlorine, and iodine atoms would be of particular interest, as would the nature of any intermolecular halogen-halogen or halogen-π interactions, which can play a significant role in directing the crystal packing.
Exploratory Applications and Mechanistic Insights in Chemical and Biological Domains
Applications as Advanced Synthetic Building Blocks for Complex Molecules
The strategic placement of three distinct halogen atoms—bromine, chlorine, and iodine—on the indazole core of 7-bromo-4-chloro-3-iodo-2H-indazole makes it an exceptionally valuable and versatile building block in organic synthesis. Each halogen atom offers a unique handle for selective functionalization through various cross-coupling reactions, allowing for the stepwise and controlled construction of highly complex molecular architectures.
The iodine atom at the 3-position is particularly noteworthy. The carbon-iodine bond is the most reactive among the halogens towards common cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This high reactivity allows for the selective introduction of a wide range of substituents at this position while leaving the bromo and chloro groups intact for subsequent transformations. For instance, 3-iodoindazoles can be readily vinylated using vinyl boronic acid pinacol (B44631) ester under microwave irradiation, a reaction that proceeds efficiently even with unprotected indazoles.
Following the functionalization of the 3-position, the bromine atom at the 7-position offers the next site for synthetic elaboration. Its reactivity is intermediate between that of iodine and chlorine, enabling a second, distinct cross-coupling reaction to be performed under slightly more forcing conditions. Finally, the less reactive chloro group at the 4-position can be targeted for a third transformation, often requiring more specialized catalytic systems. This hierarchical reactivity allows for a programmed and regioselective synthesis of trisubstituted indazoles, which are often challenging to prepare through other means.
A closely related analog, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a crucial intermediate in the synthesis of Lenacapavir, a potent long-acting HIV-1 capsid inhibitor. chemrxiv.orgnih.gov The synthesis of this key intermediate has been achieved on a large scale from inexpensive starting materials like 2,6-dichlorobenzonitrile (B3417380) through a two-step sequence involving regioselective bromination and subsequent heterocycle formation with hydrazine (B178648). chemrxiv.orgnih.gov This underscores the industrial relevance of this substitution pattern on the indazole ring.
Investigations in Medicinal Chemistry as a Versatile Pharmacological Scaffold
The indazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, including several approved drugs. nih.gov The unique electronic and steric properties imparted by the bromo, chloro, and iodo substituents on This compound suggest its significant potential as a scaffold for the development of novel therapeutic agents.
Elucidation of Molecular Mechanisms of Interaction with Biological Macromolecules (e.g., Kinase Inhibition, Enzyme Modulation)
Indazole derivatives are widely recognized as potent inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer. nih.gov The indazole ring can act as a bioisostere for other aromatic systems, such as the purine (B94841) core of ATP, enabling it to bind to the ATP-binding site of kinases. The substituents on the indazole ring play a critical role in determining the binding affinity and selectivity for specific kinases.
While direct mechanistic studies on This compound are not extensively reported, research on analogous structures provides valuable insights. For example, a variety of 1H-indazole derivatives have been identified as potent inhibitors of kinases such as epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinases (ERK1/2). nih.gov The specific substitution pattern influences the orientation of the inhibitor within the kinase's active site, allowing for interactions with key amino acid residues. The halogen atoms on the 7-bromo-4-chloro-3-iodo scaffold can form halogen bonds, a type of non-covalent interaction that can contribute significantly to binding affinity and selectivity.
Beyond kinase inhibition, indazole-based compounds have been explored as modulators of other enzymes. For instance, certain 3,6-disubstituted indazole derivatives have been identified as potent inhibitors of hepcidin (B1576463) production, suggesting a potential role in treating iron-related disorders. nih.gov
Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For halogenated indazoles, the nature, position, and combination of halogen substituents can have a profound impact on their pharmacological properties.
In the context of kinase inhibition, SAR studies on related indazole series have revealed important trends. For example, in a series of 1,3-disubstituted indazoles developed as HIF-1 inhibitors, the nature of the substituent at the 3-position was found to be critical for activity. elsevierpure.com The presence of a furan (B31954) moiety at this position was particularly beneficial. elsevierpure.com This highlights the importance of the substituent introduced at the 3-position of This compound via cross-coupling reactions.
Furthermore, SAR studies on indazole-based soluble guanylate cyclase (sGC) activators have shown that halogen substitution on the indazole ring can significantly influence potency. nih.gov For instance, bromo substitution was found to be more potent than alkyl substitution at certain positions. nih.gov The combination of bromo, chloro, and iodo groups in the target molecule offers a rich platform for systematic SAR exploration to fine-tune its activity against a specific biological target.
Role as Modulators of Cellular Pathways (e.g., Signal Transduction)
By targeting key enzymes like kinases, indazole derivatives can effectively modulate cellular signaling pathways. The PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer, is a prominent target for indazole-based inhibitors. bldpharm.com By inhibiting kinases within this pathway, these compounds can disrupt downstream signaling events that promote cell growth, proliferation, and survival.
While specific data on the modulation of cellular pathways by This compound is not available, its potential as a kinase inhibitor suggests that it could influence a variety of signal transduction cascades. The development of selective inhibitors based on this scaffold could provide valuable tools for dissecting the roles of specific kinases in complex cellular processes.
Potential in Materials Science and Photophysical Applications
The unique electronic structure of the indazole ring, coupled with the influence of heavy halogen atoms, suggests that This compound and its derivatives may possess interesting properties for applications in materials science.
Exploration of Optical and Electronic Properties
Substituted indazoles have been investigated for their photophysical properties, with some derivatives exhibiting strong fluorescence. chemicalbook.comcaribjscitech.com The introduction of different substituents can tune the absorption and emission wavelengths, as well as the quantum yield of fluorescence. chemicalbook.comcaribjscitech.com
The presence of heavy atoms like bromine and iodine in This compound is expected to influence its photophysical properties through the heavy-atom effect. This effect can enhance intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to phosphorescence or making the molecule a more efficient photosensitizer. These properties could be exploited in applications such as organic light-emitting diodes (OLEDs) or photodynamic therapy.
The electronic properties of the indazole scaffold can also be modulated by substitution. The electron-withdrawing nature of the halogen atoms will lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can be advantageous for creating materials with specific charge-transport characteristics for use in organic electronics.
Utility in Catalysis and Corrosion Inhibition Studies
The multifaceted chemical nature of this compound, characterized by its heterocyclic structure and multiple halogen substituents, suggests its potential utility in the fields of catalysis and corrosion science.
Indazole derivatives have emerged as versatile ligands in the field of metal-catalyzed organic synthesis. The nitrogen atoms of the indazole ring can coordinate to a metal center, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting catalyst. The presence of bromo, chloro, and iodo groups on the this compound core provides multiple reactive handles for the synthesis of more complex ligand architectures.
For instance, the halogen atoms can be substituted with phosphine (B1218219) groups to create indazole-phosphine ligands. Such ligands have shown significant promise in catalysis. Studies on indazole-phosphine ligands in gold(I) catalysis have demonstrated that the electronic properties of the indazole moiety can have a profound impact on the catalytic activity. nih.govnih.govacs.org The ability to introduce a positive charge on the indazole backbone through methylation allows for a significant enhancement of the Lewis acidity of the gold center, leading to improved catalytic performance in reactions like propargyl amide cyclization. nih.govnih.gov
The this compound could serve as a precursor to a variety of multidentate phosphine ligands. cardiff.ac.ukmdpi.com The different reactivities of the C-Br, C-Cl, and C-I bonds towards phosphination would allow for a stepwise and controlled synthesis of ligands with unique coordination properties. The electron-withdrawing effects of the halogens would also influence the donor properties of the resulting phosphine ligand, providing a tool to modulate the activity of the metal catalyst.
The table below outlines potential catalytic applications for ligands derived from this compound, based on the known reactivity of similar indazole-based catalysts.
| Catalytic Reaction | Potential Metal Center | Role of the Indazole Ligand |
| Cross-Coupling Reactions | Palladium, Nickel | The ligand can stabilize the metal center and influence the reaction's selectivity and efficiency. The halogen substituents on the indazole can be used to tune the electronic properties of the catalyst. |
| Hydrogenation of Unsaturated Bonds | Ruthenium | Pincer-type ligands derived from indazole have been shown to be highly effective in the chemoselective hydrogenation of various functional groups. rsc.org |
| Gold-Catalyzed Cyclization Reactions | Gold | The indazole core can be functionalized to create cationic phosphine ligands that enhance the Lewis acidity and catalytic activity of the gold center. nih.govnih.govacs.org |
This table is illustrative of the potential applications and is based on the established catalytic activity of structurally related indazole derivatives.
Indazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. mdpi.comresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. The adsorption is typically facilitated by the presence of heteroatoms (nitrogen) and pi-electrons in the aromatic ring, which can interact with the vacant d-orbitals of the metal.
The this compound molecule possesses several features that suggest it could be a potent corrosion inhibitor. The indazole ring itself provides the primary sites for interaction with the metal surface. The presence of multiple halogen atoms can further enhance its adsorption capabilities. Halogens, with their high electron density, can act as additional adsorption centers. Moreover, the electron-withdrawing nature of the halogens can influence the electron density distribution in the indazole ring, potentially strengthening the adsorption bond.
The mechanism of corrosion inhibition by indazole derivatives generally involves the formation of a protective film on the metal surface. This film can be formed through either physisorption (electrostatic interactions) or chemisorption (covalent bonding). The nature of the adsorption can be elucidated by studying the adsorption isotherm, which describes the relationship between the concentration of the inhibitor and the extent of surface coverage. Common models used to analyze this relationship include the Langmuir, Freundlich, and Temkin isotherms. researchgate.net
Studies on other indazole derivatives have shown that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net This is typically observed as a decrease in the corrosion current density and a shift in the corrosion potential in electrochemical measurements like potentiodynamic polarization.
The table below summarizes the expected corrosion inhibition properties of this compound based on the behavior of analogous compounds.
| Property | Expected Behavior | Mechanism |
| Inhibition Efficiency | High | The presence of multiple adsorption centers (N-atoms, halogens, aromatic ring) is expected to lead to strong adsorption and high surface coverage. |
| Adsorption Isotherm | Likely follows Langmuir or a more complex isotherm | The mode of adsorption will depend on the specific interactions between the inhibitor and the metal surface. |
| Inhibitor Type | Mixed-type | The inhibitor is expected to interfere with both the anodic and cathodic corrosion processes. |
| Protective Film | A combination of physisorbed and chemisorbed layers | The initial adsorption may be electrostatic, followed by the formation of stronger chemical bonds between the inhibitor and the metal. |
This table provides a predictive overview of the corrosion inhibition characteristics of this compound. Experimental verification is necessary to confirm these properties.
Future Research Directions and Interdisciplinary Prospects
Development of Novel and Sustainable Synthetic Methodologies for Poly-Halogenated Indazoles
The synthesis of poly-substituted heterocycles like 7-bromo-4-chloro-3-iodo-2H-indazole presents significant challenges, particularly concerning regioselectivity and the introduction of multiple different halogens. wikipedia.org Traditional methods often require harsh conditions and multi-step processes, limiting their efficiency and sustainability. nih.gov Future research must prioritize the development of elegant and environmentally benign synthetic strategies.
Further advancements could involve:
Metal-Catalyzed Cross-Coupling: Expanding on methods that use palladium or copper catalysts to mediate C-N and N-N bond formation could provide direct and modular routes to the indazole core. researchgate.net
C-H Functionalization: Iodine-mediated C-H functionalization reactions, which can proceed via a radical chain mechanism, offer a metal-free alternative for constructing the 2H-indazole ring system. mdpi.comnih.gov
Flow Chemistry: Transitioning these optimized batch syntheses into continuous flow processes could enhance safety, consistency, and scalability, further contributing to sustainable manufacturing.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties and identify promising candidates. nih.gov For a compound like this compound, AI/ML can accelerate its development from a chemical curiosity to a valuable tool.
Future applications include:
Predictive Modeling: ML models can be trained to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of derivatives based on the poly-halogenated scaffold. acs.org This can help prioritize which analogs to synthesize, saving time and resources. For example, integrated models that combine physicochemical properties with predicted off-target interactions have shown improved accuracy in predicting drug-induced kidney injury. acs.org
Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of targets to identify proteins or enzymes with which the compound might interact. Tools like the Swiss Target Prediction tool have already been used to predict targets for other indazole derivatives. rsc.org This approach can uncover entirely new therapeutic applications.
De Novo Design: Generative AI models, particularly those based on graph neural networks, can design novel indazole derivatives with optimized properties. nih.gov By providing the model with desired criteria (e.g., high affinity for a specific target, low predicted toxicity), it can generate new chemical structures built upon the this compound scaffold for synthesis and testing. nih.gov
Exploration of Untapped Biological Targets and Disease Areas for Indazole-Based Modulators
The indazole scaffold is a cornerstone of numerous approved drugs and clinical candidates, targeting a wide range of proteins. mdpi.com The unique electronic and steric properties conferred by the bromo, chloro, and iodo substituents on this compound may allow it to engage novel biological targets or exhibit unique selectivity profiles.
A close analog, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor. nih.govnih.gov This connection immediately suggests a rich area for exploration in antiviral research. Beyond this, the broader indazole family has shown activity against an extensive list of targets.
Known Biological Targets of the Indazole Scaffold
| Target Class | Specific Examples | Reference |
| Protein Kinases | FGFR, EGFR, VEGFR, Bcr-Abl, Pim kinase, Aurora kinases, MAPK1, ALK | mdpi.com |
| Enzymes | PARP, IDO1, Carbonic Anhydrase, MAO-B, EZH1/2, USP7 | mdpi.comnih.gov |
| Receptors | Estrogen Receptor | mdpi.com |
| Other Proteins | HIF-1, MCL-1/BCL-2, SERCA2a | |
| Infectious Disease Targets | HIV-1 Capsid, SARS-CoV-2 MPro, Leishmania parasites | nih.govnih.gov |
Future research should focus on screening this compound and its derivatives against:
Neurodegenerative Diseases: Given the activity of some indazoles in neurological disorders, exploring targets related to Alzheimer's or Parkinson's disease is a logical next step. nih.gov
Parasitic and Fungal Infections: The antileishmanial activity of some indazole derivatives suggests a broader potential as anti-infective agents against other neglected tropical diseases or drug-resistant fungal strains.
Kinase Isoform Selectivity: The specific halogen pattern may enable the design of inhibitors that are highly selective for particular kinase isoforms, potentially leading to therapies with fewer off-target effects.
Advanced Mechanistic Investigations at the Atomic and Sub-Atomic Levels
A deep understanding of how a molecule interacts with its target is crucial for rational drug design. The presence of three different halogens on the indazole ring provides a unique platform for detailed mechanistic studies. Halogen bonds (XBs)—the non-covalent interaction between an electrophilic region on a halogen and a nucleophilic site—are increasingly recognized as critical for molecular recognition. rsc.org
Future investigations should employ:
High-Resolution Structural Biology: Obtaining X-ray crystal structures or cryo-EM maps of the compound bound to a biological target would provide definitive, atomic-level proof of its binding mode, revealing the specific roles of the bromine, chlorine, and iodine atoms.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the electronic structure and reveal the nature of halogen bonds and other non-covalent interactions with the target protein. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound within a binding pocket over time, providing insights into binding kinetics and the stability of key interactions. These studies can elucidate how the poly-halogenation pattern affects the conformational dynamics of both the ligand and the target.
Synergy with Nanoscience and Supramolecular Chemistry for Hybrid Materials
The field of materials science offers exciting, non-pharmaceutical applications for a molecule with the structural features of this compound. Its potential lies in the precise, directional interactions afforded by its halogen atoms.
Supramolecular Assembly and Crystal Engineering: Halogen bonding is a powerful tool for directing the self-assembly of molecules into complex, ordered structures. rsc.org The presence of three distinct halogens (I, Br, Cl) offers an exceptional level of control. Since the strength of halogen bonds typically follows the trend I > Br > Cl, this compound could be used as a "smart" building block to create highly complex, multi-component co-crystals or supramolecular polymers with precisely engineered architectures. Studies have shown that simply changing the halogen atom on a molecule can dramatically alter its self-assembly pathway.
Functional Nanomaterials: The principles of halogen-bond-driven self-assembly can be extended from crystals to soft materials like gels, liquid crystals, and 2D nanomaterials. This indazole derivative could form the basis of novel stimuli-responsive materials, where the assemblies can be controlled by light or temperature. Furthermore, its aromatic nature suggests potential use in organic electronics or as a luminescent component in sensors, a property observed in other indazole derivatives. The compound could also be incorporated into or adsorbed onto nanomaterials like carbon nanotubes or magnetic nanoparticles for applications in targeted delivery or environmental remediation. nih.gov
Expansion into New Areas of Chemical Biology and Chemical Probe Development
A chemical probe is a small molecule used to study and manipulate a biological system. The unique features of this compound make it an excellent candidate for development into a highly specific chemical probe.
Future directions include:
Photoaffinity Labeling: The halogen atoms could be replaced with photoreactive groups, allowing the probe to be permanently cross-linked to its biological target upon UV irradiation, facilitating target identification and validation.
Tagged Probes for Imaging: The iodine atom is particularly amenable to radio-labeling (e.g., with ¹²⁵I), creating a radioligand for use in binding assays or in vivo imaging techniques like SPECT. Alternatively, appending a fluorophore would enable its use in fluorescence microscopy to visualize biological processes.
Fragment-Based Drug Discovery: The poly-halogenated indazole core can serve as a complex fragment for screening against libraries of biological targets. The halogens provide specific vectors for interaction and subsequent optimization, a strategy known as "scaffold hopping" that has proven successful for other indazoles. Its role as a precursor to the potent drug Lenacapavir already validates its utility as a high-value fragment for building complex and highly active molecules. nih.gov
Q & A
Q. Example Table: Synthetic Condition Screening
| Variable | Level 1 | Level 2 | Optimal Condition |
|---|---|---|---|
| Temperature | 0°C | 25°C | 0°C |
| Solvent | DMF | THF | DMF |
| Catalyst | None | Pd(OAc)₂ | None |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the halogen substituents in this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm indazole ring proton environments and -NMR to detect halogen-induced deshielding effects. Heavy halogens (Br, I) cause splitting in -NMR due to quadrupolar relaxation .
- X-ray Crystallography : Resolves spatial arrangement of halogens. For example, iodine’s large atomic radius creates distinct bond-length patterns (C–I: ~2.09 Å vs. C–Br: ~1.90 Å) .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 357.82 for C₇H₄BrClIN₂).
Basic: How do environmental factors (light, humidity) influence the stability of this compound during storage?
Answer:
- Light Sensitivity : Halogenated indazoles degrade under UV light. Store in amber glass vials and conduct accelerated stability studies (ICH Q1A guidelines) with HPLC monitoring .
- Humidity Control : Hygroscopic halogens (e.g., Cl) promote hydrolysis. Use desiccants (silica gel) and Karl Fischer titration to measure moisture content. Stability data under 40°C/75% RH for 4 weeks can predict shelf life .
Advanced: What computational modeling strategies can predict the reactivity of this compound in cross-coupling reactions?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, iodine at position 3 has higher electrophilicity, making it reactive in Suzuki-Miyaura couplings .
- Transition State Modeling : Use software like COMSOL or Gaussian to simulate Pd-catalyzed coupling barriers. Compare activation energies (ΔG‡) for Br vs. I substituents .
- Machine Learning : Train models on existing indazole reaction datasets (e.g., Open Reaction Database) to predict optimal catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) .
Advanced: How should researchers address contradictory data on the regioselectivity of halogen substituents in Suzuki-Miyaura couplings?
Answer:
- Controlled Replication : Repeat reactions with standardized conditions (e.g., 1:1.2 substrate/boronic acid ratio, 80°C in dioxane).
- Mechanistic Probes : Use Hammett plots to correlate substituent electronic effects (σ values) with reaction rates. For example, electron-withdrawing Cl at position 4 may slow oxidative addition .
- Data Reconciliation : Apply multivariate analysis (PCA or PLS) to identify outliers in datasets. For instance, inconsistent yields may stem from trace oxygen in reactions .
Advanced: What methodological approaches are recommended to study the electronic effects of the indazole core on reactivity?
Answer:
- Electrochemical Analysis : Cyclic voltammetry (CV) measures redox potentials. A lower E₁/2 for iodinated indazoles indicates higher oxidative stability .
- SAR Studies : Synthesize analogs (e.g., 7-Br vs. 7-F) and compare IC₅₀ values in kinase inhibition assays. Use QSAR models to correlate substituent properties (Hammett constants, logP) with bioactivity .
Advanced: What factorial design principles apply to optimizing the purification of this compound?
Answer:
- Fractional Factorial Design : Test 4 factors (solvent polarity, temperature, column type, flow rate) in 8 experiments. Prioritize solvent polarity (hexane/EtOAc vs. DCM/MeOH) for optimal TLC separation .
- Response Surface Methodology (RSM) : Model purity (%) vs. solvent gradient slope and loading mass. A central composite design (CCD) identifies maxima in the response surface .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
